Bequinostatin D
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Overview
Description
Bequinostatin D is a natural product that was first isolated from the actinomycete strain Streptomyces sp. MK-338 in 1994. It belongs to the family of anthracycline antibiotics, which are known for their potent anticancer activity. Bequinostatin D has been found to exhibit a unique mechanism of action compared to other anthracyclines, making it a promising candidate for further research and development.
Scientific Research Applications
Pharmacological Strategies in Muscular Dystrophy
Bequinostatin D has potential applications in the treatment of muscular dystrophies like Duchenne muscular dystrophy (DMD). The research in this area has evolved from gene- and cell-based therapies to pharmacological strategies, including the use of compounds like bequinostatin D. These strategies aim to enhance muscle progenitor commitment and functional substitution of dystrophin, potentially circumventing challenges in gene- and cell-based therapies (Khurana & Davies, 2003).
Role in Autoimmune Diseases
Bequinostatin D is being investigated for its role in the treatment of autoimmune diseases. It modulates the immune system, and its use is correlated with the incidence and severity of autoimmune diseases. This research is crucial for developing new therapeutic targets and treatments for diseases like multiple sclerosis, rheumatoid arthritis, and type I diabetes (Dankers, Colin, van Hamburg, & Lubberts, 2017).
Inhibitory Activity Against Human Pi Class Glutathione S-transferase
Bequinostatin A, closely related to bequinostatin D, has shown considerable inhibitory activity against human pi class glutathione S-transferase (GST pi). This activity is significant because GST pi is involved in the detoxification of metabolites and in drug resistance, particularly in cancer cells. Thus, bequinostatin D might have potential applications in cancer therapy (Aoyama, Kojima, Abe, Muraoka, Naganawa, Takeuchi, & Aoyagi, 1993).
properties
CAS RN |
152175-75-2 |
---|---|
Product Name |
Bequinostatin D |
Molecular Formula |
C27H22O6 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1,7,9,11-tetrahydroxy-3-pentylbenzo[a]tetracene-8,13-dione |
InChI |
InChI=1S/C27H22O6/c1-2-3-4-5-13-8-14-6-7-16-17(22(14)20(29)9-13)12-19-24(26(16)32)27(33)23-18(25(19)31)10-15(28)11-21(23)30/h6-12,28-30,32H,2-5H2,1H3 |
InChI Key |
KQPKOQPRDHCAAB-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O |
Canonical SMILES |
CCCCCC1=CC(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O |
Other CAS RN |
152175-75-2 |
synonyms |
8,13-dihydro-1,7,9,11 tetrahydroxy-8-13-dioxo-3-pentylbenzo(a)naphthacene bequinostatin D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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